molecular formula C10H10N2O2 B14155754 3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one CAS No. 289655-92-1

3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one

Cat. No.: B14155754
CAS No.: 289655-92-1
M. Wt: 190.20 g/mol
InChI Key: UDHDHGOVCKERAW-UHFFFAOYSA-N
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Description

3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial production would likely involve scalable cyclocondensation reactions using environmentally benign catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions, particularly at the phenoxy group, can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the pyrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound’s structure allows it to fit into active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenoxy-1,4-dihydropyrazol-5-one stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

289655-92-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-methyl-4-phenoxy-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C10H10N2O2/c1-7-9(10(13)12-11-7)14-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)

InChI Key

UDHDHGOVCKERAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1OC2=CC=CC=C2

solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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